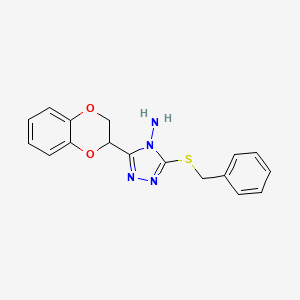
N-4-biphenylyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Exposure and Health Risks
- Studies have explored the widespread presence of bisphenol A (BPA) and its analogs, such as N-4-biphenylyl derivatives, in the environment due to their use in manufacturing plastics and resins. Research indicates that human exposure to these compounds is common, raising concerns about potential health risks. For instance, Calafat et al. (2004) measured urinary concentrations of BPA and nonylphenol (NP), highlighting the high potential for human exposure to these compounds in the United States (Calafat et al., 2004).
Endocrine Disruption and Reproductive Health
- Research into the effects of dioxins, PCBs (polychlorinated biphenyls), and similar organochlorine compounds on human health has shown potential endocrine-disrupting activities. These substances can interfere with thyroid hormone homeostasis, as demonstrated in studies of pregnant women and their infants, suggesting a link to altered hormone levels and potential developmental issues (Koopman‐Esseboom et al., 1994).
Chemical Safety and Toxicology
- The safety and tolerability of various chemical compounds, including retinoids and their analogs, have been subjects of clinical studies to evaluate their potential as therapeutic agents. For example, a pilot study assessed the combination of N-(4-hydroxyphenyl) retinamide and tamoxifen in patients at high risk for developing breast cancer, exploring the safety, tolerability, and effect on retinoid levels (Conley et al., 2000).
Immunological Effects
- Investigations into the immunological effects of synthetic retinoids and related compounds have shown that they can influence natural killer (NK) cell activity, suggesting a potential role in cancer prevention and treatment. The study by Villa et al. (1993) on women treated with N-(4-hydroxyphenyl) retinamide highlighted increased NK cell activity, proposing an immunoenhancing effect of the compound (Villa et al., 1993).
Mécanisme D'action
This compound acts as a positive allosteric modulator of the metabotropic glutamate receptor (mGluRs), mGluR5 . It potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a previously identified negative allosteric modulator of this receptor .
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-15(25-22(27)19-9-5-6-10-20(19)23(25)28)21(26)24-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFWOTAPYOOQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4058016.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4058019.png)
![N-[(1R)-1-(4-methoxyphenyl)ethyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4058035.png)


![2-[(4-nitrobenzyl)thio]-3-(tetrahydro-2-furanylmethyl)-4(3H)-quinazolinone](/img/structure/B4058051.png)
![methyl 11-(2,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058059.png)
![2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B4058072.png)
![2-allyl-6-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B4058077.png)
![diethyl 4-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4058082.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4058089.png)
![2-chloro-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4058107.png)
![5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4058112.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)
